5,5'-Dichloro-2,2'-bipyridine
Overview
Description
5,5’-Dichloro-2,2’-bipyridine is a chemical compound with the CAS Number 100846-27-3 . It has a molecular weight of 225.08 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
5,5’-Dichloro-2,2’-bipyridines can be synthesized starting from 3-substituted 2-chloro-6-iodopyridines using Pd-catalyzed coupling conditions . 6-Alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones were excellent precursors for the synthesis of these functionalized 2-iodo-6-chloropyridines .Molecular Structure Analysis
The molecular formula of 5,5’-Dichloro-2,2’-bipyridine is C10H6Cl2N2 . The InChI code is 1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H and the InChI key is HYCKHRIFJYTAEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 5,5’-Dichloro-2,2’-bipyridine is 225.07 g/mol . It has a topological polar surface area of 25.8 Ų .Scientific Research Applications
Synthesis of Metal Complexes : 5,5′-Diamino-2,2′-bipyridine, a related compound, is utilized in the synthesis of various metal complexes, involving metals like Mn, Fe, Ni, Cu, Zn, Ag, and Cd. These complexes are formed under different crystallization conditions and with various metal-ligand complexes, depending on the anion involved (Janiak et al., 1999).
Building Block for Functional Materials : The synthesis of 5,5′-dibromo-2,2′-bipyridine, a closely related compound, serves as a versatile building block in creating functional materials. These materials find applications in biodiagnostics, photovoltaics, and organic light-emitting diodes (D'Souza et al., 2012).
Synthesis of Functionalized 2,2′-Bipyridines : 5,5′-Dichloro-2,2′-bipyridine is instrumental in synthesizing various functionalized 2,2′-bipyridines, which include modifications like -NH2, -NMe2, -CN, and -NCS (Janiak et al., 1999).
Catalyst in Knoevenagel Condensation : 2,2′-bipyridinium dihydrogen phosphate, another derivative, acts as an efficient green catalyst for synthesizing 2-arylidene malononitrile and 5-arylidene barbituric acid derivatives through the Knoevenagel condensation reaction in water (Darvishzad et al., 2021).
Inhibitor of Prolyl Hydroxylase : [2,2'-bipyridine]-5,5'-dicarboxylic acid is identified as a potent inhibitor of prolyl hydroxylase, an enzyme crucial in various biological processes (Hales & Beattie, 1993).
Synthesis of Metal-Complexing Molecular Rods : Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed. These compounds are useful for the preparation of metal-complexing molecular rods (Schwab et al., 2002).
Ionic Liquid Catalyst : 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride, a novel ionic liquid, is used as a catalyst for synthesizing various xanthene derivatives under solvent-free conditions (Shirini et al., 2014).
properties
IUPAC Name |
5-chloro-2-(5-chloropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCKHRIFJYTAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544491 | |
Record name | 5,5'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dichloro-2,2'-bipyridine | |
CAS RN |
100846-27-3 | |
Record name | 5,5'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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